molecular formula C7H5F2NO2 B1428623 2,3-Difluoro-1-methyl-4-nitrobenzene CAS No. 932373-72-3

2,3-Difluoro-1-methyl-4-nitrobenzene

Cat. No. B1428623
M. Wt: 173.12 g/mol
InChI Key: DQKUCXAFYAIKFJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 . It is a yellow to orange to brown solid or liquid .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-1-methyl-4-nitrobenzene consists of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is DQKUCXAFYAIKFJ-UHFFFAOYSA-N .

  • Molecular Weight: 173.12 g/mol
  • Physical Form: Yellow to Orange to Brown Solid or Liquid
  • Storage Temperature: Room Temperature
  • Purity: 98%

Scientific Research Applications

1. Nucleophilic Aromatic Substitution Reactions

2,3-Difluoro-1-methyl-4-nitrobenzene is involved in nucleophilic aromatic substitution reactions. An example is the reaction with various amines, leading to the formation of electron-rich nitrobenzene derivatives. This is significant for studying electron donation and structural probe dynamics in aromatic compounds (White et al., 2019).

2. Photophysics and Photochemistry Studies

The compound's role in photophysics and photochemistry is notable. For instance, studies on nitrobenzene, the simplest nitroaromatic compound, reveal complex decay paths and interactions after UV absorption. These findings are essential for understanding the photodegradation processes of nitroaromatic compounds, which can include 2,3-Difluoro-1-methyl-4-nitrobenzene (Giussani & Worth, 2017).

3. Environmental Remediation

The compound is relevant in environmental remediation research. Specifically, its role in the electrocatalytic reduction of nitroaromatic compounds has implications for addressing anthropogenic environmental issues. Such studies are crucial for the development of effective strategies to remediate pollutants like 2,3-Difluoro-1-methyl-4-nitrobenzene (Karikalan et al., 2017).

4. Computational Thermodynamic Studies

Computational thermodynamics is another application area. The thermochemical properties of difluoronitrobenzene isomers, which include 2,3-Difluoro-1-methyl-4-nitrobenzene, are explored to understand their formation enthalpies and reaction behaviors. Such studies are crucial for predicting the behavior of these compounds in various chemical processes (Silva et al., 2010).

5. Exploration of Molecular Interactions

The molecule is used in studying molecular interactions, such as encapsulation phenomena in nanometer-scale dimensions. This research helps in understanding how different aromatic compounds, including 2,3-Difluoro-1-methyl-4-nitrobenzene, interact within confined spaces, which is valuable in nanotechnology and materials science (MacGillivray et al., 2000).

Safety And Hazards

2,3-Difluoro-1-methyl-4-nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2,3-difluoro-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKUCXAFYAIKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730031
Record name 2,3-Difluoro-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-1-methyl-4-nitrobenzene

CAS RN

932373-72-3
Record name 2,3-Difluoro-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2,3-difluoro-4-nitrophenylacetic acid and 2,3-difluoro-6-nitrophenylacetic acid from D16 (13.5 g) was dissolved in dimethylformamide (100 ml) and potassium carbonate (8.5 g) added. After stirring at 50° C. for 30 min the cooled solution was partitioned between aqueous hydrochloric acid and hexane. Drying (MgSO4), evaporation, and chromatography (0-5% ethyl acetate in hexane, 70 g silica column) gave 3.2 g of a 3:1 mixture of the title compound and 2,3-difluoro-6-nitrotoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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